Product packaging for 4H-Indeno[1,2-b]thiophene(Cat. No.:)

4H-Indeno[1,2-b]thiophene

Cat. No.: B8668826
M. Wt: 172.25 g/mol
InChI Key: PHHWPQOHCAZBBO-UHFFFAOYSA-N
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Description

4H-Indeno[1,2-b]thiophene is a fused polycyclic aromatic compound that serves as a critical building block in advanced materials research, particularly in the field of organic electronics. Its unique structure, which is highly reminiscent of fluorene, provides a planar, rigid scaffold that promotes effective π-π stacking, a key requirement for efficient charge transport . This compound is a versatile precursor in the synthesis of novel p-type organic semiconductors for high-performance, environmentally stable organic thin-film transistors (OFETs); oligomers end-capped with this unit have demonstrated notable hole mobility, with values as high as 0.12 cm² V⁻¹ s⁻¹ reported . Furthermore, its derivatives are extensively utilized in the development of non-fullerene acceptors for bulk heterojunction organic photovoltaics (OPVs), where they help optimize phase separation and improve power conversion efficiencies . The indeno[1,2-b]thiophene unit is also employed as a π-spacer in metal-free organic sensitizers for dye-sensitized solar cells (DSSCs), where its planar and extended π-conjugation contributes to red-shifted absorption spectra and enhanced light-harvesting capabilities . The compound can be functionalized at multiple positions, allowing for fine-tuning of HOMO-LUMO energy levels and solid-state morphology . With its excellent thermal stability and synthetic accessibility, this compound is an indispensable material for researchers designing the next generation of electro-active and photo-active molecules. This product is intended for research applications only in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8S B8668826 4H-Indeno[1,2-b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8S

Molecular Weight

172.25 g/mol

IUPAC Name

4H-indeno[1,2-b]thiophene

InChI

InChI=1S/C11H8S/c1-2-4-10-8(3-1)7-9-5-6-12-11(9)10/h1-6H,7H2

InChI Key

PHHWPQOHCAZBBO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C31)SC=C2

Origin of Product

United States

Strategic Methodologies for the Synthesis of 4h Indeno 1,2 B Thiophene and Its Derivatives

Classical Synthetic Routes to the 4H-Indeno[1,2-b]thiophene Scaffold

Traditional approaches to the this compound core often involve multi-step sequences, beginning with the construction of a key precursor, which is then cyclized and subsequently modified.

Ullmann Coupling and Subsequent Cyclization Approaches

A foundational method for constructing the this compound framework relies on the Ullmann coupling reaction. researchgate.netgoogle.com This strategy typically involves the copper-catalyzed coupling of an ortho-halo-substituted benzoic acid derivative with a thiophene (B33073) species, such as 2-iodothiophene (B115884) or 2-bromothiophene. google.comchem-station.com The order of reactivity for the aryl halides in this coupling is generally I > Br > Cl. chem-station.com The resulting 2-(2'-thienyl)benzoic acid is a crucial intermediate. researchgate.netgoogle.com

Following the synthesis of the 2-(2'-thienyl)benzoic acid intermediate, the next critical step is an intramolecular cyclization to form the five-membered ring of the indeno system. This is often achieved by converting the carboxylic acid to a more reactive species, such as an aroyl halide. The cyclization is then promoted by a Lewis acid, with stannic chloride or aluminum chloride being commonly employed catalysts. prepchem.com This acid-catalyzed ring closure yields the corresponding 4H-indeno[1,2-b]thiophen-4-one. prepchem.com

Table 1: Key Reactions in the Ullmann Coupling and Cyclization Approach

StepReactantsKey Reagents/CatalystsProduct
Ullmann Couplingortho-halobenzoic acid ester, 2-halothiopheneCopper (Cu)Substituted 2-(2'-thienyl)benzoic acid ester
Saponification2-(2'-thienyl)benzoic acid esterBase (e.g., KOH)2-(2'-thienyl)benzoic acid
Cyclization2-(2'-thienyl)benzoic acidThionyl chloride (for acid chloride formation), Lewis Acid (e.g., SnCl₄, AlCl₃)4H-Indeno[1,2-b]thiophen-4-one

Reduction Pathways for 4H-Indeno[1,2-b]thiophen-4-one Precursors

Once the 4H-indeno[1,2-b]thiophen-4-one is obtained, the final step to generate the parent this compound scaffold is the reduction of the ketone functionality at the 4-position. A widely used and effective method for this transformation is the Wolff-Kishner reduction. prepchem.com This reaction involves treating the ketone with hydrazine (B178648) hydrate (B1144303) in the presence of a strong base, which deoxygenates the carbonyl group to a methylene (B1212753) group, affording the target this compound. prepchem.comresearchgate.net In some cases, this reduction can also lead to decarboxylation if a carboxylic acid group is present elsewhere in the molecule. google.com

Advanced and Economical Synthesis Protocols

More recent research has focused on developing more efficient, economical, and environmentally friendly methods for the synthesis of 4H-indeno[1,2-b]thiophenes, including one-pot procedures and improved routes to substituted derivatives.

One-Pot Methods for Key Intermediates

To streamline the synthesis of the crucial 2-(2-thienyl)benzoic acid intermediate, economical one-pot methods have been developed. researchgate.net One such method involves a nickel-catalyzed coupling. For instance, when 2-chlorobenzonitrile (B47944) is reacted with 2-mercaptothiophene in the presence of a NiCl(PPh) catalyst, the desired 2-(2-thienyl)benzonitrile (B3094271) can be formed. researchgate.net This nitrile can then be hydrolyzed with potassium hydroxide (B78521) in ethylene (B1197577) glycol to furnish 2-(2-thienyl)benzoic acid in a two-step, one-pot process. researchgate.net Another advanced one-pot approach involves the domino annulation of α-enolic dithioesters with ninhydrin, catalyzed by inexpensive and readily available FeCl₃·6H₂O under solvent-free conditions. researchgate.net This method allows for the direct formation of the thiophene ring and concomitant C-C and C-S bond formation in a single operation. researchgate.net

Improved Procedures for Substituted 4H-Indeno[1,2-b]thiophenes

Researchers have also focused on improving the synthesis of substituted 4H-indeno[1,2-b]thiophenes, which are valuable for tuning the material's properties. One improved procedure for creating 4,4-dialkyl-4H-indeno[1,2-b]thiophenes has been developed that is efficient for multigram scale preparation. researchgate.net A different approach to substituted indeno[1,2-b]thiophenes involves the treatment of 2-phenacylindan-1,3-dione with Lawesson's reagent to form 2-phenyl-4H-indeno[1,2-b]thiophen-4-one. researchgate.net This ketone can then be further modified. researchgate.net

Derivatization Strategies for Functionalized this compound

The functionalization of the this compound core is crucial for tailoring its properties for specific applications. Various derivatization strategies have been employed to introduce a wide range of substituents onto the heterocyclic framework.

Alkylation at the 4-position is a common strategy. For example, 4,4-dialkyl- and 4,4-diaryl-4H-indeno[1,2-b]thiophenes can be synthesized. researchgate.net Diarylated derivatives have been prepared by reacting 4H-indeno[1,2-b]thiophen-4-one with an aryl lithium reagent, such as p-tolyl lithium generated from 4-bromotoluene (B49008) and n-BuLi. nih.gov

Bromination is another key derivatization reaction, often serving as a gateway to further functionalization through cross-coupling reactions. For instance, 2-bromo derivatives of 4,4-dialkyl- and 4,4-diaryl-4H-indeno[1,2-b]thiophenes have been synthesized. researchgate.net These bromo-derivatives can then undergo reactions like Stille cross-coupling. For example, (4,4-di-p-tolyl-4H-indeno[1,2-b]thiophen-2-yl)trimethylstannane can be coupled with dibrominated perylene (B46583) diimides. nih.gov

Furthermore, metalation of the this compound scaffold, for instance with n-butyllithium, followed by reaction with an electrophile like chlorotrimethylstannane, allows for the introduction of various functional groups. acs.orgrsc.org This approach has been used to synthesize stannylated derivatives that are precursors for more complex structures. nih.govrsc.org

Table 2: Examples of Derivatization Reactions

Position of DerivatizationReaction TypeReagentsResulting Functional Group
4-positionAlkylation/ArylationOrganolithium reagents (e.g., p-tolyl lithium)Dialkyl or diaryl substitution
2-positionBrominationBrominating agentBromo group
2-positionStille CouplingOrganostannane, Pd catalystAryl or other organic moiety
VariousMetalation-Electrophilic Quenchn-BuLi, Electrophile (e.g., (CH₃)₃SnCl)Stannyl (B1234572) group, etc.

Regioselective Functionalization of the Indenothiophene Core

The functionalization of the this compound core is crucial for tuning its electronic and physical properties. Regioselectivity, the control of where new functional groups are introduced, is a primary challenge.

One of the most common methods for functionalizing the this compound core is through metalation, followed by quenching with an electrophile. Metalation using n-butyllithium (n-BuLi) and subsequent carboxylation with dry ice (solid CO2) is a well-established technique to introduce a carboxylic acid group. This reaction has been shown to be highly regioselective, yielding a single isomer. For instance, the metalation of this compound occurs at the C4 position (the methylene bridge), leading to the formation of this compound-4-carboxylic acid. prepchem.comacs.org This selectivity is attributed to the higher acidity of the protons at the C4 position.

Another approach to regioselective functionalization involves domino reactions. An efficient, one-pot synthesis of functionalized indeno[1,2-b]thiophenes has been developed through the annulation of α-enolic dithioesters with ninhydrin. researchgate.netchim.it This method, catalyzed by inexpensive and readily available FeCl3·6H2O under solvent-free conditions, allows for the chemoselective formation of the thiophene ring. researchgate.netchim.it The process involves the concomitant formation of C-C and C-S bonds in a single operation. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective functionalization of the indenothiophene core. For example, the Kumada coupling reaction can be employed to introduce aryl groups at specific positions. researchgate.net

The table below summarizes some regioselective functionalization reactions of the this compound core.

Reaction Type Reagents Position of Functionalization Product Reference
Metalation-Carboxylation1. n-BuLi 2. CO2C4This compound-4-carboxylic acid prepchem.comacs.org
Domino Annulationα-enolic dithioesters, ninhydrin, FeCl3·6H2OThiophene ring formationSubstituted indeno[1,2-b]thiophenes researchgate.netchim.it
Kumada CouplingGrignard reagent, Pd catalystVaries depending on substrateAryl-substituted indeno[1,2-b]thiophenes researchgate.net

Synthesis of 4,4-Dialkyl- and 4,4-Diaryl-4H-indeno[1,2-b]thiophenes

The introduction of alkyl or aryl groups at the C4 position of the this compound core significantly impacts its properties, such as solubility and molecular packing, which are crucial for applications in organic electronics.

A series of 4,4-dialkyl- and 4,4-diaryl-4H-indeno[1,2-b]thiophenes have been synthesized and characterized. researchgate.net An improved, multigram-scale synthesis has been developed, starting from the key intermediate 2-(2-thienyl)benzoic acid. researchgate.net This acid is cyclized to form indeno[1,2-b]thiophen-4-one. researchgate.net

The 4,4-dialkyl derivatives are synthesized by the reaction of indeno[1,2-b]thiophen-4-one with an excess of an organolithium or Grignard reagent, followed by a reduction step. researchgate.net For example, treatment of the ketone with an appropriate alkyl lithium reagent followed by reduction with SnCl2/HCl or triethylsilane in trifluoroacetic acid affords the corresponding 4,4-dialkyl-4H-indeno[1,2-b]thiophenes. researchgate.net

The synthesis of 4,4-diaryl derivatives can be achieved through a palladium-catalyzed annulation reaction. researchgate.net This method allows for the introduction of various aryl groups at the C4 position. researchgate.net

The following table presents examples of synthesized 4,4-disubstituted 4H-indeno[1,2-b]thiophenes with their reported yields. researchgate.net

Compound Name Substituents at C4 Yield (%) Reference
4,4-Dimethyl-4H-indeno[1,2-b]thiopheneMethyl, Methyl86 researchgate.net
4,4-Dibutyl-4H-indeno[1,2-b]thiopheneButyl, Butyl76 researchgate.net
4,4-Dihexyl-4H-indeno[1,2-b]thiopheneHexyl, Hexyl81 researchgate.net
4,4-Diphenyl-4H-indeno[1,2-b]thiophenePhenyl, PhenylNot specified researchgate.net
4,4-Bis(4-hexylphenyl)-4H-indeno[1,2-b]thiophene4-hexylphenyl, 4-hexylphenylNot specified researchgate.net

Preparation of Halogenated this compound Derivatives

Halogenated derivatives of this compound are valuable intermediates for further functionalization through cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

Bromination is a common method for introducing halogen atoms onto the indenothiophene core. The regioselectivity of bromination depends on the reaction conditions and the substituents already present on the ring system. For instance, the bromination of 4,4-dialkyl- and 4,4-diaryl-4H-indeno[1,2-b]thiophenes with N-bromosuccinimide (NBS) in a mixture of chloroform (B151607) and acetic acid at room temperature leads to the selective formation of the 2-bromo derivatives in high yields. researchgate.net

This regioselectivity is attributed to the electronic properties of the thiophene ring, where the C2 position is most susceptible to electrophilic substitution. The synthesized 2-bromo-4,4-disubstituted-4H-indeno[1,2-b]thiophenes can then be used in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide range of functional groups. researchgate.net

The table below provides examples of halogenated this compound derivatives and their synthesis. researchgate.net

Starting Material Reagent Product Yield (%) Reference
4,4-Dibutyl-4H-indeno[1,2-b]thiopheneNBS2-Bromo-4,4-dibutyl-4H-indeno[1,2-b]thiophene92 researchgate.net
4,4-Dihexyl-4H-indeno[1,2-b]thiopheneNBS2-Bromo-4,4-dihexyl-4H-indeno[1,2-b]thiophene94 researchgate.net
4,4-Bis(4-hexylphenyl)-4H-indeno[1,2-b]thiopheneNBS2-Bromo-4,4-bis(4-hexylphenyl)-4H-indeno[1,2-b]thiophene89 researchgate.net

Mechanistic Insights and Chemical Reactivity of 4h Indeno 1,2 B Thiophene

Elucidation of Reaction Mechanisms in Indenothiophene Transformations

Understanding the mechanisms by which 4H-indeno[1,2-b]thiophene and its derivatives are formed and undergo further reactions is crucial for the rational design of synthetic routes to complex molecules.

The synthesis of the this compound core often involves cyclization reactions as the key step. One common strategy is the intramolecular cyclization of substituted 2-(2'-thienyl)benzoic acids. This process typically proceeds through the formation of an aroyl halide, which then undergoes cyclization promoted by a Lewis acid like stannic chloride or aluminum chloride to yield the corresponding 4H-indeno[1,2-b]thiophen-4-one. prepchem.com The Wolff-Kishner reduction of this ketone intermediate then furnishes the parent this compound. prepchem.com

An alternative and efficient approach involves the annulation of α-enolic dithioesters with ninhydrin. researchgate.net This domino reaction, catalyzed by inexpensive and readily available FeCl3·6H2O under solvent-free conditions, allows for the concomitant formation of both C-C and C-S bonds, constructing the thiophene (B33073) ring in a single operation. researchgate.net The proposed mechanism involves a nucleophilic domino substitution/cyclization sequence. researchgate.net

Molecular iodine has also been utilized to promote the cyclization of tethered heteroatom-containing alkenyl or alkynyl systems to form various heterocyclic compounds, including benzo[b]thiophenes. mdpi.com This method, which can proceed via iodocyclization or cyclodehydroiodination, offers a mild and effective route to fused thiophene systems. mdpi.com

Rearrangement reactions provide a powerful tool for modifying the core structure of this compound and accessing more complex heterocyclic systems. A notable example is the Beckmann rearrangement of the oxime derived from 2-phenyl-4H-indeno[1,2-b]thiophen-4-one. researchgate.net

The Beckmann rearrangement, named after Ernst Otto Beckmann, is the acid-catalyzed conversion of an oxime to a substituted amide. wikipedia.orgbyjus.com In the case of cyclic oximes, this reaction leads to the formation of lactams. wikipedia.org The reaction is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group. byjus.commasterorganicchemistry.com This is followed by the migration of the alkyl or aryl group positioned anti-periplanar to the leaving group on the nitrogen atom, resulting in the expansion of the ring and the formation of a nitrilium ion intermediate. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Subsequent hydrolysis of this intermediate yields the corresponding lactam. byjus.commasterorganicchemistry.com

In the context of this compound, 2-phenyl-4H-indeno[1,2-b]thiophen-4-one can be reacted with hydroxylamine (B1172632) to form the corresponding oxime. researchgate.net Treatment of this oxime with polyphosphoric acid induces a Beckmann rearrangement, leading to a ring expansion and the formation of 2-phenylthieno[3,2-c]quinolin-4(5H)one. researchgate.net This transformation demonstrates how rearrangement reactions can be employed to convert the five-membered indenone ring into a six-membered quinolinone ring, thus providing access to a different class of heterocyclic compounds.

Starting Material Reagents Reaction Type Product
2-Phenyl-4H-indeno[1,2-b]thiophen-4-one1. Hydroxylamine2. Polyphosphoric acidBeckmann Rearrangement, Ring Expansion2-Phenylthieno[3,2-c]quinolin-4(5H)one

Metalation Chemistry of this compound

The acidic nature of the methylene (B1212753) protons at the C4 position makes this compound amenable to metalation reactions, which are pivotal for its further functionalization.

The methylene bridge of this compound can be readily deprotonated using a strong base such as n-butyllithium. prepchem.com This lithiation reaction generates a nucleophilic carbanion that can be subsequently quenched with various electrophiles, allowing for the introduction of a wide range of substituents at the C4 position. prepchem.com

A common application of this methodology is the synthesis of this compound-4-carboxylic acid. This is achieved by treating the lithiated intermediate with carbon dioxide (dry ice). acs.org This carboxylation reaction has been shown to proceed with high regioselectivity, yielding a single isomer under controlled conditions. The resulting carboxylic acid can then be further modified, for instance, by esterification. prepchem.com

Beyond carboxylation, the lithiated species can react with other electrophiles. For example, quenching with alkyl halides allows for the synthesis of 4,4-dialkyl-4H-indeno[1,2-b]thiophenes. researchgate.net This approach has been successfully employed to prepare a series of these derivatives on a multigram scale. researchgate.netresearchgate.net Similarly, reaction with chlorotrimethylstannane can be used to introduce a stannyl (B1234572) group, which is a valuable precursor for cross-coupling reactions. scispace.com

Starting Material Reagents Electrophile Product
This compound1. n-Butyllithium2. Carbon DioxideCO₂This compound-4-carboxylic acid
This compound1. n-Butyllithium2. Alkyl HalideR-X4,4-Dialkyl-4H-indeno[1,2-b]thiophene
This compound1. n-Butyllithium2. ChlorotrimethylstannaneMe₃SnCl4-Trimethylstannyl-4H-indeno[1,2-b]thiophene

Catalytic Transformations Involving this compound

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of complex organic molecules and conjugated polymers. This compound and its derivatives are valuable building blocks in these transformations.

Suzuki Polymerization: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. scirp.org In the context of polymer chemistry, Suzuki polymerization, a chain-growth polycondensation, is employed to synthesize conjugated polymers with well-defined structures. rsc.orgrsc.org Bromo-derivatives of this compound can serve as monomers in these polymerizations. For instance, the Suzuki coupling of dibromoarylenes with boronic acid derivatives, catalyzed by a palladium complex like Pd(PPh₃)₄, is a common strategy for preparing alternating copolymers. scirp.org The use of N-methyliminodiacetic acid (MIDA) boronate esters has been shown to improve the fidelity of Suzuki-Miyaura cross-coupling polymerizations by controlling the slow release of the boronic acid. nih.gov

Diheteroarylation: Palladium-catalyzed direct C-H arylation has become an increasingly important method for the synthesis of diheteroarylated compounds, avoiding the need for pre-functionalized starting materials like organometallic reagents. beilstein-journals.org This approach allows for the coupling of two different heteroaromatic rings directly. For example, 2,5-dibromothiophene (B18171) can undergo a one-pot catalytic diheteroarylation with various heteroarenes in the presence of a palladium catalyst. beilstein-journals.org While direct examples involving the C-H functionalization of the this compound core itself are less common in the provided context, derivatives of indenothiophene have been used in such reactions. For instance, a fluorescent π-conjugated thiophene derivative bearing spiro[fluorene-9,4'-[4H]indeno[1,2-b]furan] substituents has been prepared via a palladium-catalyzed diheteroarylation reaction. beilstein-journals.orgresearchgate.net

Recent advancements have also demonstrated the visible-light-induced 1,2-diheteroarylation of alkenes, showcasing the expanding scope of these transformations. nih.gov Furthermore, palladium-catalyzed site-specific C-H/peri-C-H annulative coupling has been developed to synthesize π-extended cyclopenta-fused polycyclic heteroarenes, where a benzo[b]thiophene moiety can be coupled with polycyclic arenes. rsc.org

Reaction Type Catalyst System (Example) Reactants (General) Product Type
Suzuki PolymerizationPd(PPh₃)₄Dibromo-indenothiophene, Aryl diboronic acid/esterAlternating conjugated polymer
DiheteroarylationPd(OAc)₂ / LigandDihalo-thiophene, Heteroarene2,5-Diheteroarylated thiophene

Cobalt(II)-Catalyzed Reductive Alkylation

Modern organic synthesis increasingly relies on the direct functionalization of C–H bonds, an atom-economical strategy that avoids pre-functionalized starting materials. Cobalt-catalyzed C–H activation has emerged as a cost-effective and powerful tool for this purpose. beilstein-journals.org Reductive C–H alkylation, in particular, allows for the formation of C-C bonds using readily available reagents.

While specific examples of cobalt(II)-catalyzed reductive alkylation on the this compound core are not extensively documented, the methodology has been successfully demonstrated on related aromatic heterocycles, such as indoles and thiophenes, providing a blueprint for potential functionalization. nih.govnih.gov A protocol for the direct C-H alkylation of indoles using carboxylic acids as the alkylating agent has been developed. nih.gov This reaction is catalyzed by a combination of Co(acac)₃ and a phosphine (B1218219) ligand (Triphos), with Al(OTf)₃ as a co-catalyst, and uses molecular hydrogen as the terminal reductant. nih.gov

The proposed mechanism for this transformation is pivotal. It is believed to initiate with the cobalt-catalyzed hydrogenation of the carboxylic acid to an in situ generated aldehyde. nih.gov This aldehyde then undergoes condensation with the electron-rich indole (B1671886) at the C3 position to form a vinyl-indole intermediate. The final step is the cobalt-catalyzed hydrogenation of the C=C double bond to yield the C3-alkylated indole product. nih.gov This process highlights a versatile method for functionalizing heterocycles using a non-precious metal catalyst. nih.gov The C-H functionalization of a thiophene ring has also been achieved using a cobalt(III) catalyst, demonstrating the viability of this approach on sulfur-containing heterocycles. nih.gov

Table 1: Examples of Cobalt-Catalyzed Reductive Alkylation of 2-methyl-1H-indole with Various Carboxylic Acids. nih.gov
Carboxylic AcidProductYield (%)
Acetic acid3-ethyl-2-methyl-1H-indole80
Phenylacetic acid2-methyl-3-phenethyl-1H-indole94
Diphenylacetic acid3-(2,2-diphenylethyl)-2-methyl-1H-indole96
Cyclohexanecarboxylic acid3-(cyclohexylmethyl)-2-methyl-1H-indole72
1-Naphthoic acid2-methyl-3-(naphthalen-1-ylmethyl)-1H-indole85

Sulfur-Enabled Dehydrobicyclization in Related Indenothiophenes

The construction of the indenothiophene core itself can be achieved through elegant cyclization strategies. A notable example is the copper-catalyzed sulfur-enabled dehydrobicyclization of 1,6-enynes. This method provides a direct pathway to arylated indeno[1,2-c]thiophenes, an isomer of the [1,2-b] system. The reaction utilizes potassium sulfide (B99878) as the sulfur source and proceeds with moderate to good yields.

The reaction pathway involves a cascade of bond-forming events. The proposed mechanism initiates with a Michael addition of the sulfurating reagent to the enyne. This is followed by a crucial bicyclization sequence, described as a 5-exo-dig/5-endo-trig process, which forms the fused ring system. The final step is a dehydrogenation that results in the aromatic indenothiophene product. This pathway efficiently constructs both C–S and C–C bonds in a single synthetic operation, rapidly building molecular complexity.

Cycloaddition Reactions of Indenone-Fused Systems

Indenone-fused systems are important structural analogs and synthetic precursors to indenothiophenes. Their reactivity, particularly in cycloaddition reactions, offers powerful methods for constructing diverse and complex polycyclic and spirocyclic frameworks. These reactions leverage the electrophilic nature of the α,β-unsaturated ketone within the indenone core.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition is a prominent reaction class for functionalizing indenone derivatives. researchgate.net These reactions typically involve the reaction of an electron-deficient alkene (dipolarophile) with a 1,3-dipole. In the context of indenone systems, 2-benzylidene-1-indenones can serve as activated Michael acceptors that react with nucleophilic species to form a dipole in situ.

For example, a regioselective [3+2] cycloaddition between 2-benzylidene-1-indenones and various functionalized olefins has been established using DABCO as a base under mild conditions. researchgate.net This method leads to a variety of highly substituted indanone-fused cyclopentane (B165970) polycycles in high yields. researchgate.net Similarly, 1,3-dipolar cycloadditions of 2-alkylidene-1-indanones with azomethine ylides have been developed to construct spirocycles containing highly substituted pyrrolidine (B122466) rings. researchgate.net These transformations showcase the versatility of the indenone scaffold in building complex molecular architectures through the formation of multiple new stereocenters. Another approach involves the Rh(III)-catalyzed redox-neutral [3+2] annulation of sulfoxonium ylides with 1,3-diynes to furnish alkynated indenone derivatives. acs.org

Table 2: Examples of [3+2] Cycloaddition of 2-Benzylidene-1-indenone with Olefins. researchgate.net
Olefin PartnerProduct TypeYield (%)
Methyl vinyl ketoneIndanone-fused cyclopentane85
AcroleinIndanone-fused cyclopentane82
AcrylonitrileIndanone-fused cyclopentane91
NitroethyleneIndanone-fused cyclopentane95

Molecular Electron Density Theory (MEDT) Studies of Cycloadditions

To gain deeper mechanistic insight into cycloaddition reactions, theoretical models are employed. Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for studying organic reactivity. mdpi.com Proposed as an alternative to Frontier Molecular Orbital (FMO) theory, MEDT posits that the capability for changes in electron density, rather than molecular orbital interactions, is responsible for molecular reactivity. mdpi.com This theory analyzes the changes in electron density and associated energies along the reaction path to rationalize experimental outcomes. nih.gov

MEDT has been successfully applied to understand the reactivity and selectivity of [3+2] cycloaddition reactions. luisrdomingo.comrsc.org The analysis involves several key components:

Conceptual DFT Reactivity Indices : These indices, such as electrophilicity and nucleophilicity, are calculated for the reactants to predict their reactivity and the polar nature of the reaction. nih.gov

Potential Energy Surface (PES) Analysis : By mapping the PES, the kinetic and thermodynamic favorability of different reaction pathways (e.g., regio- and stereoisomeric paths) can be determined, explaining the observed product distribution. nih.gov

Global Electron Density Transfer (GEDT) : Calculation of the GEDT at the transition state indicates the direction of electron flow and confirms the polar nature of the reaction, identifying the nucleophile and electrophile. nih.gov

Electron Localization Function (ELF) Analysis : A topological analysis of the ELF provides a detailed picture of the bonding changes along the reaction coordinate. mdpi.com This can distinguish between a concerted one-step mechanism and a two-stage, one-step mechanism where bond formation is highly asynchronous. nih.govrsc.org For example, in some zwitterionic-type [3+2] cycloadditions, ELF analysis shows that one single bond forms first, followed by a second bond formation resulting from the coupling of pseudoradical centers. nih.gov

These theoretical studies provide a rigorous foundation for understanding why a particular reaction is favorable, why it exhibits a certain regioselectivity, and the precise sequence of bond-forming events, offering predictive power for designing new reactions. rsc.orgacs.org

Table 3: Key Concepts in Molecular Electron Density Theory (MEDT).
ConceptDescription and Application
Core PrincipleChanges in electron density along a reaction path, not molecular orbital interactions, govern chemical reactivity. mdpi.com
Conceptual DFT IndicesPredicts the electrophilic/nucleophilic character of reactants and the overall polarity of a reaction. nih.gov
Potential Energy Surface (PES)Analyzes activation barriers and reaction energies to determine kinetic and thermodynamic product control. nih.gov
Global Electron Density Transfer (GEDT)Quantifies the net electron flow between reactants at the transition state, confirming the direction of polarity. nih.gov
Electron Localization Function (ELF)A topological analysis that visualizes bonding changes, allowing for a precise description of the molecular mechanism (e.g., concertedness, sequence of bond formation). mdpi.comrsc.org

Table of Mentioned Compounds

Compound Name
This compound
Indeno[1,2-c]thiophene
Cobalt(II) acetate (B1210297) (Co(OAc)₂)
Cobalt(II) acetylacetonate (B107027) (Co(acac)₃)
1,1,1-tris(diphenylphosphinomethyl)ethane (Triphos)
Aluminum triflate (Al(OTf)₃)
Potassium sulfide
2-Benzylidene-1-indenone
1,4-diazabicyclo[2.2.2]octane (DABCO)
Azomethine ylide
Sulfoxonium ylide

Computational and Theoretical Investigations of 4h Indeno 1,2 B Thiophene

Quantum Chemical Characterization of Electronic Structure

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic nature of 4H-indeno[1,2-b]thiophene and its derivatives.

Frontier Molecular Orbital (FMO) Analysis: HOMO/LUMO Energy Levels and Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing HOMO–LUMO interactions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and kinetic stability. wikipedia.orgresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap often correlates with higher polarizability and a more significant nonlinear optical (NLO) response. nih.govmdpi.com

Computational studies on derivatives of this compound provide specific data on these electronic parameters. For instance, a reference chromophore (R1) based on a 4,4-dimethyl-4H-indeno[1,2-b]thiophene structure was calculated to have a HOMO energy of -6.442 eV, a LUMO energy of -2.434 eV, and a resulting energy gap of 4.008 eV. doi.org A series of designed chromophores (D2-D9) based on this structure showed energy gaps ranging from 3.962 to 4.098 eV. doi.org In other studies, modifications to the core structure led to significantly reduced HOMO-LUMO gaps, with values reported as low as 2.131 eV for a derivative named DBTD6 and 1.54 eV for another derivative, C2. researchgate.net The introduction of indeno[1,2-b]thiophene as a planar π-linker in organic sensitizers facilitates significant intramolecular charge transfer from the HOMO to the LUMO. researchgate.net

FMO Energy Levels and Gaps for this compound Derivatives

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)Source
Reference Chromophore (R1)-6.442-2.4344.008 doi.org
Designed Chromophores (D2-D9)--3.962 - 4.098 doi.org
C0--1.71 researchgate.net
C1--1.64 researchgate.net
C2--1.54 researchgate.net
DBTD6--2.131 researchgate.net

Density of States (DOS) and Natural Bond Orbital (NBO) Analysis

Density of States (DOS) analysis complements FMO theory by providing a detailed picture of the contributions of different fragments to the molecular orbitals. In studies of this compound derivatives, DOS calculations have supported FMO findings, effectively illustrating the charge transfer from the HOMO, primarily located on a donor moiety, to the LUMO, centered on an acceptor moiety. doi.org

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intermolecular interactions, hyper-conjugation, and electron density transfer from donor to acceptor orbitals. researchgate.netdoi.org This analysis can quantify the stability derived from orbital interactions. researchgate.net For designed molecules with a D–π–D–π–A architecture involving the indeno[1,2-b]thiophene core, NBO analysis confirms the charge distribution, showing that in the LUMO, electron density is concentrated on the acceptor and π-spacer, while in the HOMO, it is distributed over the donor moiety and the π-spacer. doi.org NBO analysis confirms that effective charge separation occurs due to the efficient transfer of electrons from donor to acceptor units via a π-bridge. researchgate.net

Prediction and Simulation of Spectroscopic Properties

UV-Visible Absorption Spectra Simulations

Theoretical simulations of UV-Visible absorption spectra are essential for predicting the optical properties of new materials. Time-dependent density functional theory (TD-DFT) is a common method for these calculations. researchgate.netdoi.orgresearchgate.net For a series of designed chromophores featuring the 4,4-dimethyl-4H-indeno[1,2-b]thiophene scaffold, TD-DFT calculations at the CAM-B3LYP/6-311G(d,p) level predicted maximum absorption wavelengths (λmax) in the range of 441.6 to 460.7 nm. doi.org In another study, a derivative designated DBTD5 showed a calculated λmax of 593.425 nm in the gaseous phase and 630.578 nm in chloroform (B151607) solvent. researchgate.net The inclusion of the indeno[1,2-b]thiophene unit as a planar π-linker is thought to be a reason for strong molar absorption coefficients and red-shifted absorption bands in these types of molecules. researchgate.net Computational results are often found to be in good agreement with experimental findings. researchgate.net

Simulated UV-Visible Absorption Data

Compound/Seriesλmax (nm)Computational MethodSource
Designed Chromophores (D2-D9)441.6 - 460.7TD-DFT/CAM-B3LYP/6-311G(d,p) doi.org
DBTD5 (gas phase)593.425TD-DFT researchgate.net
DBTD5 (chloroform)630.578TD-DFT researchgate.net

Theoretical Studies of Nonlinear Optical (NLO) Behavior

The delocalization of π-electrons within a primary molecular framework can lead to significant polarization, a key characteristic of NLO materials. nih.gov Theoretical calculations are vital for predicting the NLO response of molecules, which is influenced by dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ). researchgate.netacs.org

Calculations of Polarizabilities and Hyperpolarizabilities

DFT calculations have been employed to determine the NLO properties of this compound-based compounds. researchgate.net These studies have shown that structural modifications, such as the strategic placement of electron donor and acceptor groups, can significantly enhance NLO responses. nih.gov For a series of designed chromophores, significant linear polarizability (<α>), first hyperpolarizability (βtot), and second hyperpolarizability (γtot) were identified. doi.org Specifically, derivative D5 exhibited a notable linear polarizability, D6 showed a high first hyperpolarizability, and D4 possessed a significant second hyperpolarizability. doi.org Another study on a designed molecule, CPP, reported a maximum linear polarizability <α> of 1518.23 atomic units (a.u.) and a first hyperpolarizability (βtot) of 755322.39 a.u. in acetonitrile (B52724) solvent. researchgate.net These promising NLO responses are often attributed to effective charge delocalization. doi.org

Calculated NLO Properties of this compound Derivatives

CompoundPropertyValueSource
D5Linear Polarizability (&lt;α&gt;)2.213 × 10-22 esu doi.org
D6First Hyperpolarizability (βtot)3.339 × 10-28 esu doi.org
D4Second Hyperpolarizability (γtot)3.068 × 10-33 esu doi.org
CPP (in acetonitrile)Linear Polarizability (&lt;α&gt;)1518.23 a.u. researchgate.net
CPP (in acetonitrile)First Hyperpolarizability (βtot)755322.39 a.u. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 4h Indeno 1,2 B Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural determination of 4H-Indeno[1,2-b]thiophene derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.

For instance, in 4,4-dimethyl-4H-indeno[1,2-b]thiophene, the ¹H NMR spectrum shows a singlet for the two methyl groups at approximately 1.52 ppm. researchgate.net The protons on the thiophene (B33073) ring (H-2 and H-3) appear as doublets at around 7.34 ppm and 7.08 ppm, respectively, with a coupling constant (J) of 5.1 Hz. The aromatic protons of the indeno group (H-5, H-6, H-7, H-8) resonate in the range of 7.24–7.50 ppm. researchgate.net Similarly, the ¹³C NMR spectrum of this derivative displays characteristic signals for the methyl carbons at 26.3 ppm and the quaternary carbon at 45.7 ppm. The carbons of the thiophene and benzene (B151609) rings appear in the aromatic region between 119.1 and 158.6 ppm. researchgate.net

In the case of 4,4-di-p-tolyl-4H-indeno[1,2-b]thiophene, the ¹H-NMR spectrum reveals a singlet for the methyl protons of the tolyl groups at 2.29 ppm. nih.gov The complex aromatic region shows signals for the indeno[1,2-b]thiophene core and the tolyl substituents. nih.gov The structural identity of different isomers, such as 1,6- and 1,7-isomers of perylene (B46583) diimide end-capped with indeno[1,2-b]thiophene, can be confirmed by the number of distinct signals in their ¹³C NMR spectra, which is dependent on molecular symmetry. nih.gov

Detailed NMR data for various substituted 4H-indeno[1,2-b]thiophenes have been reported, confirming their successful synthesis and purification. researchgate.netresearchgate.netrsc.orgrsc.orgnsf.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 4,4-Dimethyl-4H-indeno[1,2-b]thiophene researchgate.net

Proton Chemical Shift (ppm) Multiplicity J (Hz)
2CH₃ 1.52 s -
H-3 7.08 d 5.1
H-5,8 7.24-7.32 m -
H-2 7.34 d 5.1
H-6,7 7.48-7.50 m -

s = singlet, d = doublet, m = multiplet

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 4,4-Dimethyl-4H-indeno[1,2-b]thiophene researchgate.net

Carbon Chemical Shift (ppm)
2CH₃ 26.3
C-4 45.7

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic properties of this compound derivatives, revealing information about their conjugation length and electronic transitions. The absorption maxima (λmax) are indicative of the energy required for π-π* transitions within the molecule.

Derivatives of this compound typically exhibit strong absorption in the UV and visible regions. For example, dyes incorporating this moiety show intense absorption bands corresponding to π-π* transitions. researchgate.net The position of the absorption maximum can be influenced by the substituents on the core structure. For instance, the introduction of different end-capped acceptor moieties on a 4,4-dimethyl-4H-indeno[1,2-b]thiophene-based chromophore leads to variations in the absorption spectra, with λmax values ranging from 443.6 nm to 460.7 nm in chloroform (B151607). doi.org Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been shown to satisfactorily predict the electronic transitions observed in the UV-Vis spectra of these compounds. doi.orgacs.org

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives by detecting their characteristic vibrational frequencies. The absence of certain vibrational peaks can confirm the completion of a reaction. For example, in the synthesis of polymers based on this heterocycle, the disappearance of N–H (3400-3500 cm⁻¹) and C=O (1740 cm⁻¹) stretching modes indicates the full consumption of the starting materials. mun.ca Conversely, the appearance of a characteristic C=N stretching band provides evidence for the formation of the desired product. mun.ca The identity of newly synthesized compounds containing the this compound core is often confirmed by IR spectroscopy alongside other techniques. nih.gov

Mass Spectrometry for Molecular Identification

Mass spectrometry is a crucial analytical tool for confirming the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps in the unequivocal identification of the synthesized compounds. rsc.org The technique has been used to identify this compound in complex mixtures such as fossil fuels. uni-muenster.de For newly synthesized derivatives, mass spectrometry, often using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI (Electrospray Ionization), is used to confirm the identity of the products. researchgate.netnih.govepfl.ch For example, the mass spectrum of 4,4-bis(4-pyridinylmethyl)indeno[1,2-b]pyridine, a related structure, showed the expected molecular ion peak. google.com

X-ray Diffraction for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction provides definitive proof of the molecular structure of this compound derivatives in the solid state, including bond lengths, bond angles, and intermolecular packing. This technique has been instrumental in confirming the structures of various derivatives and their different isomers. nih.gov For instance, X-ray crystallography was used to distinguish between the 1,6- and 1,7-isomers of a perylene diimide end-capped with 4,4-di-p-tolyl-4H-indeno[1,2-b]thiophene. nih.gov The solid-state packing arrangement, such as herringbone or π-stacking, which is crucial for charge transport in organic electronic devices, can also be elucidated through X-ray analysis. acs.org

Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Potentials

Electrochemical methods, particularly cyclic voltammetry (CV), are widely used to determine the redox properties of this compound derivatives. These measurements allow for the estimation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for their application in organic solar cells and other electronic devices.

For derivatives of this compound, CV measurements typically show quasi-reversible or irreversible oxidation and reduction waves. theses.fr The onset potentials of these waves are used to calculate the HOMO and LUMO energy levels. For example, a copolymer incorporating a this compound unit exhibited an onset oxidation potential of 0.82 V and a reduction potential of -1.03 V (vs Ag/AgCl), corresponding to HOMO and LUMO levels of 5.25 eV and 3.40 eV, respectively. acs.org These experimentally determined electrochemical properties are often correlated with theoretical calculations. researchgate.net

Table 3: Electrochemical Data for a this compound Copolymer acs.org

Parameter Value
Onset Oxidation Potential 0.82 V
Onset Reduction Potential -1.03 V
HOMO Energy Level 5.25 eV
LUMO Energy Level 3.40 eV

Microscopic Techniques for Material Morphology (e.g., AFM, SEM)

Microscopic techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are utilized to investigate the surface morphology and thin-film microstructure of materials based on this compound. The performance of organic electronic devices is highly dependent on the morphology of the active layer.

AFM has been used to study the film morphology of polymers containing indenothiophene units, revealing information about the orientation of the polymer chains. acs.org It is also used to characterize the surface of gate dielectrics in organic thin-film transistors (OTFTs) that utilize materials derived from this heterocycle. researchgate.net The combination of AFM with IR spectroscopy (AFM-IR) allows for chemical characterization with very high spatial resolution. kcsnet.or.kr

Exploration of Electronic and Optical Properties of 4h Indeno 1,2 B Thiophene

Fundamental Electronic Properties and Charge Delocalization

The electronic behavior of 4H-indeno[1,2-b]thiophene and its derivatives is governed by its extended π-conjugated framework. The planar structure of the indenothiophene unit promotes efficient π-electron delocalization across the molecule. mdpi.commolaid.com This core is frequently utilized as a potent electron-donating unit or as a rigid π-linker in more complex molecular architectures, such as donor-π-acceptor (D-π-A) systems. acs.orgresearchgate.netresearchgate.net

Theoretical and experimental studies on various derivatives have provided insight into their frontier molecular orbitals (HOMO and LUMO). The introduction of the this compound moiety into molecular structures generally leads to a destabilization (raising) of the HOMO energy level, which is characteristic of its electron-donating nature. In many derivatives, the electron density of the HOMO is significantly distributed over the indenothiophene core. nih.govnih.gov

This inherent electronic structure facilitates efficient intramolecular charge transfer (ICT) from the indenothiophene donor unit to an acceptor moiety through a π-bridge. researchgate.net This charge transfer is a critical factor in the electronic and optical properties of these materials, influencing their absorption spectra and their performance in applications like dye-sensitized solar cells (DSSCs). researchgate.netchemimpex.com For instance, computational studies on D-π-A dyes incorporating an indeno[1,2-b]thiophene spacer show a significant charge transfer from the HOMO, localized on the donor, to the LUMO on the acceptor upon photoexcitation. researchgate.net The planarity of the indenothiophene linker is considered a key reason for the strong molar absorption coefficients and red-shifted absorption bands observed in these dyes. researchgate.netresearchgate.net

The electronic properties can be precisely tuned by chemical modification. Attaching different electron-withdrawing or electron-donating groups to the core structure allows for the modulation of the HOMO and LUMO energy levels and, consequently, the energy gap (E_g). doi.org

Table 1: Electronic Properties of Selected this compound Derivatives

Compound/Derivative HOMO (eV) LUMO (eV) Band Gap (E_g) (eV) Source
PDI end-capped with 1,6-IDT -5.70 -3.89 1.81 nih.gov
PDI end-capped with 1,7-IDT -5.67 -3.89 1.78 nih.gov
Designed Chromophore (R1) -6.442 -2.434 4.008 doi.org
Designed Chromophore (D2) -6.368 -2.370 3.998 doi.org
Designed Chromophore (D3) -6.480 -2.382 4.098 doi.org

Photoluminescence Characteristics

Derivatives of this compound are known to exhibit photoluminescence (PL), a property being explored for applications in organic light-emitting diodes (OLEDs). chemimpex.com The emission characteristics are strongly tied to the molecular structure and the extent of intramolecular charge transfer (ICT).

For example, studies on related indeno[1,2-b]fluorene derivatives, which share a similar structural motif, show that deprotonation can induce a significant bathochromic (red) shift in the photoluminescence peaks due to enhanced ICT. scirp.orgscirp.org It has also been noted that strong ICT in π-conjugated molecules can sometimes lead to a reduction in PL emission efficiencies. scirp.org

The fluorescence properties of complex molecules incorporating the indenothiophene skeleton have been investigated. Star-shaped hole transport materials built on a triazine core with N,N-Bis(4-methoxyphenyl)-4,4-dimethyl-4H-indeno[1,2-b]thiophen-6-amine arms have had their photoluminescence spectra characterized. rsc.org Similarly, spiro compounds that fuse a fluorene (B118485) unit with an indeno[3,2-b]thiophene (an isomer of the title compound) have also been synthesized and their emission spectra studied. thieme-connect.com While specific PL data for the unsubstituted this compound is not extensively detailed, the consistent observation of fluorescence in its derivatives underscores the potential of this chromophore in luminescent materials. scirp.orgscirp.orgthieme-connect.com

Advanced Concepts in Nonlinear Optics

Nonlinear optics (NLO) describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. This phenomenon is the basis for applications such as frequency conversion and optical switching. nih.govnih.gov Organic molecules with extended π-electron systems, like this compound derivatives, are of great interest for NLO applications due to their high molecular susceptibility and tunable properties. researchgate.netresearchgate.net

Second Harmonic Generation (SHG) is a second-order NLO process where two photons with the same frequency interact with a nonlinear material and are converted into a single new photon with twice the frequency (and half the wavelength). wikipedia.org A key requirement for a material to exhibit SHG is a non-centrosymmetric structure at the bulk level, meaning it must lack inversion symmetry. wikipedia.orgrsc.org

While direct SHG efficiency measurements for the parent this compound are not widely reported in the surveyed literature, studies on related thiophene-based organic compounds have demonstrated significant NLO activity. For instance, a series of highly polar phenylethenylthiophene derivatives were prepared to investigate materials for SHG. rsc.org One non-centrosymmetric polymorph of a related stilbene (B7821643) derivative was found to exhibit an SHG activity over 32 times that of the urea (B33335) reference standard. rsc.org These findings indicate that the broader family of thiophene-containing conjugated molecules, including derivatives of this compound, possesses the fundamental electronic characteristics necessary for strong second-order NLO responses, provided the crucial condition of non-centrosymmetric crystal packing is met.

The enhancement of NLO properties in materials based on this compound is a subject of active research, particularly through computational design. doi.org The key to maximizing the NLO response lies in carefully engineering the molecular structure to promote a large change in dipole moment upon excitation. This is often achieved by creating "push-pull" systems, where the indenothiophene core can act as a π-conjugated bridge or a donor. researchgate.netdoi.org

Several structural factors are critical for enhancing NLO properties:

Planarity and π-Conjugation: The rigid and planar structure of the indeno[1,2-b]thiophene unit is crucial as it creates an efficient pathway for electron delocalization. mdpi.commolaid.com Extending this π-conjugation, for example by incorporating it into larger D-A-π-A systems, is a primary strategy for enhancing NLO response. doi.org

Intramolecular Charge Transfer (ICT): A strong ICT from an electron-donating part of the molecule to an electron-accepting part is fundamental for large second-order hyperpolarizability (β), the molecular figure of merit for SHG. doi.org The indenothiophene core serves as an excellent donor or π-linker to facilitate this process. researchgate.net

Table 2: Calculated NLO Properties of Designed 4,4-dimethyl-4H-indeno[1,2-b]thiophene-based Chromophores

Chromophore <α> (x 10⁻²² esu) β_tot (x 10⁻²⁸ esu) γ_tot (x 10⁻³³ esu) Source
D4 - - 3.068 doi.org
D5 2.213 - - doi.org

This table shows the calculated linear polarizability (<α>), first hyperpolarizability (β_tot), and second hyperpolarizability (γ_tot) for select designed chromophores, demonstrating the impact of structural modification on NLO properties. Dashes indicate data not highlighted for that specific property in the source.

These relationships underscore that the this compound framework is a versatile platform for developing advanced NLO materials through rational molecular design. doi.orgresearchgate.net

Applications of 4h Indeno 1,2 B Thiophene in Advanced Materials Science

Organic Electronics and Semiconductor Applications

The indenothiophene core is a versatile platform for creating advanced organic semiconductors. Its rigid structure helps in achieving the ordered molecular packing essential for high charge carrier mobility, a key parameter for efficient electronic devices.

Design and Synthesis of Organic Semiconductors

The design of 4H-Indeno[1,2-b]thiophene-based organic semiconductors typically involves attaching various functional groups to the core structure. This functionalization aims to enhance solubility, modulate energy levels (HOMO/LUMO), and control the solid-state packing of the molecules. A common strategy is to introduce bulky substituents at the 4-position of the indenothiophene unit to improve solution processability and influence molecular arrangement.

The synthesis of these materials often involves multi-step chemical reactions. For instance, a common route to create functionalized indenothiophene derivatives starts with the synthesis of a core intermediate like methyl 2-(thiophen-2-yl)benzoate. This intermediate can then undergo reactions to form the indenothiophene ring system. A subsequent reaction with p-tolyllithium (B8432521) can generate a benzyl (B1604629) alcohol intermediate, which is then cyclized under acidic conditions. The final step often involves a Stille cross-coupling reaction to attach other aromatic or functional units, yielding the target semiconductor molecule. For example, (4,4-di-p-tolyl-4H-indeno[1,2-b]thiophen-2-yl)trimethylstannane is a key intermediate used in Stille reactions to build more complex structures.

Charge Transport Mechanisms in this compound-Based Materials

Charge transport in organic semiconductors is fundamentally governed by the movement of electrons and holes through the material. In well-ordered, crystalline materials based on this compound, charge transport can occur through a "band-like" mechanism. This mechanism involves delocalized charge carriers moving through overlapping π-orbitals of adjacent molecules, leading to high charge carrier mobilities. The planarity and rigidity of the indenothiophene core promote the close π-π stacking necessary for this efficient transport.

In less ordered or amorphous materials, the dominant mechanism is "hopping," where charge carriers are localized on individual molecules and move by hopping between adjacent molecules. The rate of hopping is influenced by the energetic disorder and the spatial overlap between molecules. The design of indenothiophene derivatives often seeks to create a molecular structure and solid-state packing that favors the more efficient band-like transport. The specific regiochemistry and intermolecular interactions play a crucial role; for instance, a head-to-tail arrangement of polymer chains can lead to a more ordered crystalline phase that facilitates faster charge transport compared to a head-to-head/tail-to-tail arrangement.

Organic Thin-Film Transistors (OTFTs)

Organic Thin-Film Transistors (OTFTs) are fundamental components of modern organic electronics, utilized in applications like flexible displays and sensors. The performance of an OTFT is highly dependent on the semiconductor layer. Derivatives of this compound have been successfully employed as the active material in high-performance OTFTs.

A notable example is 6,6'-bis(trans-4-butylcyclohexyl)-dinaphtho[2,1-b:2',1'-f]thieno[3,2-b]thiophene (4H-21DNTT), a complex derivative incorporating the indenothiophene concept. Solution-processed OTFTs using this material have demonstrated excellent performance characteristics. By optimizing fabrication conditions, these devices achieve high saturation mobility and large on/off ratios, which are critical for practical applications. The performance of such devices highlights the potential of the indenothiophene scaffold in creating semiconductors that rival traditional amorphous silicon.

Table 1: Performance of an OTFT based on a this compound Derivative

Parameter Value
Semiconductor 6,6'-bis(trans-4-butylcyclohexyl)-dinaphtho[2,1-b:2',1'-f]thieno[3,2-b]thiophene (4H-21DNTT)
Channel Length 15 µm
Saturation Mobility (µsat) 8.8 cm²/Vs
Average Carrier Mobility (long channel) 10.5 cm²/Vs
On/Off Ratio > 10⁶

| Inverter Signal Gain | 31.5 at 20V |

Photovoltaic Device Integration

The tunable electronic properties and strong light absorption of this compound derivatives make them suitable for use in photovoltaic devices, where they assist in converting light into electricity.

Organic Photovoltaics (OPVs)

In Organic Photovoltaics (OPVs), indenothiophene-based molecules have been explored as both electron-donating and electron-accepting materials in the active layer of the solar cell. Their ability to be chemically modified allows for precise tuning of their energy levels to match other materials in the device, optimizing the charge separation process.

For example, indacenodithieno[3,2-b]thiophene has been used as a central donor core in small molecule donors with a D1-A-D2-A-D1 structure (where D is a donor and A is an acceptor). When blended with fullerene acceptors, these materials have achieved significant power conversion efficiencies (PCEs). In another approach, this compound (IDT) has been used as an end-cap for perylene (B46583) diimide (PDI) molecules, creating non-fullerene acceptors. Research comparing different regioisomers of these IDT-PDI molecules has shown that device performance is highly sensitive to the molecular geometry. When blended with the donor polymer PTB7-Th, these acceptors have led to OPVs with respectable efficiencies.

Table 2: Performance of OPV Devices with Indacenodithieno[3,2-b]thiophene-Based Donor Molecules

Molecule Voc (V) Jsc (mA/cm²) FF (%) PCE (%)
IDTT-FBT-BT 0.99 10.8 54 5.8
IDTT-FBT-TT 0.93 11.2 56 5.8
IDTT-DFBT-BT 0.98 10.6 51 5.3

| IDTT-FBT-3T | 0.95 | 12.3 | 56 | 6.5 |

Dye-Sensitized Solar Cells (DSSCs)

A sensitizer (B1316253) known as JK-306, which features a planar 4,4-dimethyl-4H-indeno[1,2-b]thienothiophene unit as part of its π-conjugated bridge, demonstrates the effectiveness of this approach. mdpi.comresearchgate.net This design leads to a strong molar absorption coefficient and a red-shifted absorption spectrum, allowing the cell to capture more light. researchgate.net When used with a cobalt-based electrolyte, DSSCs sensitized with this dye have achieved power conversion efficiencies exceeding 10%, which is among the highest reported for organic sensitizers in such systems. researchgate.net

Table 3: Photovoltaic Performance of a DSSC Using an Indenothiophene-Based Dye (JK-306)

Electrolyte Voc (mV) Jsc (mA/cm²) FF PCE (%)
I⁻/I₃⁻ 730 15.50 0.75 8.40

| Co(II)/Co(III) | 912 | 14.91 | 0.74 | 10.02 |

Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

The efficiency and stability of perovskite solar cells (PSCs) are critically dependent on the performance of their constituent layers, including the hole transport material (HTM). An ideal HTM must possess specific properties, such as a highest occupied molecular orbital (HOMO) energy level that is well-aligned with the valence band of the perovskite, to ensure efficient extraction of holes. nih.gov Additionally, high hole mobility and thermal stability are crucial for optimal device performance. nih.gov

The this compound core has been successfully integrated into novel, star-shaped HTMs for use in high-performance PSCs. rsc.org Researchers have synthesized molecules where a central 1,3,5-triazine (B166579) core is connected to three arms of N,N-bis(4-methoxyphenyl)-4,4-dimethyl-4H-indeno[1,2-b]thiophen-6-amine. rsc.org This molecular architecture has proven to be highly effective. rsc.org

When incorporated into a PSC, one such indenothiophene-based HTM achieved a maximum power conversion efficiency (PCE) of 13.2%. rsc.org This performance is notable as it is comparable to the efficiency of cells using the widely recognized standard HTM, spiro-OMeTAD, which registered a PCE of 13.8% under similar conditions. rsc.org The successful application of this complex molecule demonstrates that the this compound scaffold is a promising platform for developing cost-effective and efficient alternatives to existing HTMs. nih.govrsc.org

Table 1: Performance of a this compound-based HTM in a Perovskite Solar Cell

Hole Transport Material (HTM)Power Conversion Efficiency (PCE)
2,2′,2′′-(1,3,5-triazine-2,4,6-triyl)tris(N,N-bis(4-methoxyphenyl)-4,4-dimethyl-4H-indeno[1,2-b]thiophen-6-amine)13.2% rsc.org
Spiro-OMeTAD (Standard)13.8% rsc.org

Catalytic Applications and Ligand Design

This compound as Ligand Precursors for Metallocene Catalysis

Metallocene catalysts are fundamental to modern chemical synthesis, particularly in the industrial production of polyolefins. researchgate.net The performance of these catalysts is dictated by the electronic and structural characteristics of their η⁵-coordinated ligands. researchgate.net this compound belongs to a class of heteroarene-fused cyclopentadienes that are suitable for the preparation of novel metallocene catalysts. researchgate.net

By incorporating the indenothiophene moiety as a ligand, it is possible to systematically modify the catalyst's properties. researchgate.net The fusion of the thiophene (B33073) ring to the cyclopentadienyl (B1206354) system alters the electron density and steric environment around the metal center. researchgate.net This allows for fine-tuning of the catalyst's activity and selectivity in polymerization reactions and other transformations of unsaturated organic compounds. researchgate.net The synthesis of such ligands represents a key strategy in the ongoing development of next-generation catalysts with potentially enhanced performance for more sustainable chemical production. researchgate.net

Development of Novel Functional Materials

Materials with Tunable Optical Properties

The rigid, planar, and electron-rich structure of this compound makes it an excellent scaffold for materials with tunable optical properties, particularly for applications in nonlinear optics (NLO). researchgate.netresearchgate.net NLO materials are crucial for emerging photonic technologies. researchgate.net The NLO response of a molecule can be significantly enhanced by creating a "push-pull" system, where an electron-donating group and an electron-accepting group are connected through a π-conjugated bridge. researchgate.net

Researchers have theoretically designed and investigated chromophores based on a 4,4-dimethyl-4H-indeno[1,2-b]thiophene bridge. researchgate.net By attaching various powerful donor and acceptor moieties, the NLO properties can be precisely tuned. researchgate.netresearchgate.net Computational studies, using methods like density functional theory (DFT), have shown that extending the π-conjugation and varying the strength of the donor/acceptor groups can modulate charge transfer within the molecule, leading to large hyperpolarizability values, which are a measure of NLO activity. researchgate.net This strategic design offers a clear pathway for developing advanced chromophores with superior electro-optic performance. researchgate.net

Dyes and Pigments Based on this compound

The structural characteristics of this compound make it a promising core for the development of advanced dyes and pigments. While direct examples are emerging, the principles of its application can be understood from closely related molecular systems, such as indeno[1,2-b]indole (B1252910), used in dye-sensitized solar cells (DSSCs). epa.gov

Dyes for DSSCs often employ a Donor-π-bridge-Acceptor (D-π-A) architecture. epa.gov In this design, a fused heterocyclic system like indenothiophene can act as the electron donor and part of the π-bridge. To complete the dye, an electron-accepting group is attached. The choice of this acceptor group is critical for tuning the dye's photoelectric properties. epa.gov For instance, in an analogous indeno[1,2-b]indole system, varying the acceptor among cyanoacrylic acid, rhodanine-3-acetic acid, and 2-(1,1-dicyanomethylene)rhodanine (DCRD) has a significant impact on the resulting solar cell's performance. epa.gov The dye featuring the cyanoacrylic acid acceptor demonstrated the highest open-circuit voltage (VOC) of 813 mV and a high short-circuit current density (JSC) of 11.0 mA cm-2. epa.gov This highlights how targeted chemical modification of the acceptor unit on a fused-ring scaffold can optimize performance, a principle directly applicable to the design of future dyes based on this compound. epa.gov

Table 2: Performance of D-π-A Dyes with an Indeno[1,2-b]indole Core and Various Acceptor Groups in DSSCs

Acceptor GroupOpen-Circuit Voltage (VOC)Short-Circuit Current Density (JSC)
Cyanoacrylic acid813 mV epa.gov11.0 mA cm-2 epa.gov
Rhodanine-3-acetic acidData not specifiedData not specified
2-(1,1-dicyanomethylene)rhodanine (DCRD)Data not specifiedData not specified

Future Research Directions and Outlook for 4h Indeno 1,2 B Thiophene

Emerging Synthetic Methodologies for Enhanced Efficiency

The future development of 4H-indeno[1,2-b]thiophene-based materials is intrinsically linked to the advancement of their synthetic routes. While established methods exist, ongoing research is focused on improving efficiency, scalability, and access to diverse derivatives.

One prominent strategy involves multi-step synthesis starting from commercially available precursors. For instance, a common route begins with a Stille pallado-catalyzed reaction between methyl 2-bromobenzoate and 2-tributylstannylthiophene. nih.govresearchgate.net The resulting compound can then be treated with an organolithium reagent, such as p-tolyllithium (B8432521), to generate a benzyl (B1604629) alcohol intermediate, which subsequently undergoes cyclization under acidic conditions to form the this compound core. nih.govresearchgate.net This foundational methodology provides a robust platform for creating substituted derivatives.

Future efforts are aimed at developing more streamlined and atom-economical processes. This includes exploring one-pot procedures and catalytic C-H activation/annulation reactions that bypass the need for pre-functionalized starting materials, thereby reducing waste and simplifying purification. The development of novel catalytic systems, potentially involving earth-abundant metals, is another key area of investigation to enhance the sustainability and cost-effectiveness of these syntheses.

Synthetic StepReagents/ConditionsIntermediate/Product
Stille CouplingMethyl 2-bromobenzoate, 2-tributylstannylthiophene, Palladium catalystMethyl 2-(thiophen-2-yl)benzoate
Grignard/Lithium Additionp-tolyllithiumBenzyl alcohol intermediate
CyclizationAcidic conditions4,4-di-p-tolyl-4H-indeno[1,2-b]thiophene
Stannylationn-BuLi, Trimethyltin chloride(4,4-di-p-tolyl-4H-indeno[1,2-b]thiophen-2-yl)trimethylstannane

This table outlines a multi-step synthesis for a functionalized this compound derivative, as reported in the literature. nih.govresearchgate.net

Advanced Functionalization Strategies for Tailored Properties

The ability to precisely modify the chemical structure of this compound is critical for tailoring its properties for specific applications. Advanced functionalization strategies are being explored to control its electronic characteristics, solubility, and solid-state packing.

A key strategy involves introducing bulky substituents at the 4-position of the indenothiophene core. For example, attaching two p-tolyl groups creates 4,4-di-p-tolyl-4H-indeno[1,2-b]thiophene. nih.gov This functionalization is crucial for restraining intermolecular aggregation in the solid state, which is often detrimental to the performance of organic electronic devices. nih.govresearchgate.net

Another powerful approach is to incorporate the indenothiophene unit as a spacer or π-bridge within a larger conjugated molecule. In the design of organic sensitizers for dye-sensitized solar cells (DSSCs), the planar indeno[1,2-b]thiophene spacer plays a critical role in preventing both intermolecular aggregation and undesirable charge recombination. This specific functionalization leads to a red-shifted absorption and a strong molar absorption coefficient, ultimately improving both the short-circuit photocurrent density (Jsc) and the open-circuit voltage (Voc) of the device. Future work will likely focus on regioselective functionalization at various positions on the thiophene (B33073) and benzene (B151609) rings to fine-tune the molecule's frontier molecular orbitals and charge transport properties.

Rational Design of New Indenothiophene-Based Materials

The rational design of materials, guided by a deep understanding of structure-property relationships, is accelerating the development of high-performance organic electronics. rsc.org For this compound, this approach is being used to create novel materials for organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

In the realm of OSCs, indenothiophene is being explored as a core component for high-performance non-fullerene small molecular acceptors (NFSMAs). nih.gov Theoretical studies using Density Functional Theory (DFT) guide the design process by predicting the optoelectronic properties of new molecular structures. For instance, research has shown that introducing more end-capped electron-accepting units is an effective strategy for designing promising NFSMAs. nih.gov One study systematically designed five such acceptors (M1-M5) and found that the M5 molecule was a particularly suitable candidate for OSCs due to its narrow HOMO-LUMO energy gap (2.11 eV) and high theoretical open-circuit voltage (Voc = 1.49 V). nih.gov

Another example of rational design involves the synthesis of specific regioisomers of larger molecules incorporating the indenothiophene unit. Researchers have synthesized and compared 1,6- and 1,7-regioisomers of perylene (B46583) diimide (PDI) end-capped with indeno[1,2-b]thiophene. nih.govnih.gov Contrary to common assumptions, devices made with the 1,6-analogue, often considered a byproduct, exhibited higher performance when blended with the PTB7-Th donor polymer in organic solar cells. nih.govnih.gov This highlights the importance of systematic investigation and challenges preconceived notions in molecular design.

Designed MoleculeHOMO-LUMO Gap (eV)Max Absorption (nm, gas)Predicted Voc (V)
M12.22664.711.41
M22.19674.831.43
M32.17682.011.45
M42.14692.351.47
M52.11702.821.49

This table presents theoretical data for a series of rationally designed indenothiophene-based non-fullerene acceptors for organic solar cells. nih.gov

Deeper Mechanistic Understandings through Multiscale Modeling

Computational modeling is an indispensable tool for gaining deeper insights into the electronic structure, excited-state dynamics, and charge transport mechanisms of indenothiophene-based materials. Multiscale modeling, which combines different theoretical methods to study phenomena across various length and time scales, is becoming increasingly important.

Density Functional Theory (DFT) is widely used to simulate the electronic properties of these molecules. For example, DFT calculations using the B3LYP model have been employed to analyze the frontier molecular orbitals (HOMO and LUMO) of indenothiophene-PDI regioisomers, providing a theoretical basis for experimentally observed spectroscopic and electrochemical trends. researchgate.net Such calculations are crucial for the rational design of materials with targeted energy levels for efficient charge separation and transport in photovoltaic devices. nih.gov

Future research will likely involve more sophisticated modeling techniques. This includes using time-dependent DFT (TD-DFT) to study photoexcitation processes and employing molecular dynamics (MD) simulations to understand the morphology and molecular packing in thin films. By combining quantum mechanical calculations with classical simulations, researchers can build a comprehensive picture of how molecular structure dictates macroscopic device performance. This in-silico approach can predict the properties of yet-to-be-synthesized compounds, thereby guiding experimental efforts toward the most promising candidates and accelerating the discovery of new materials. acs.orgnih.gov

Novel Applications in Interdisciplinary Fields

While the primary focus of this compound research has been on organic electronics, its unique structure suggests potential applications in a broader range of interdisciplinary fields.

The main application remains in organic photovoltaics, where indenothiophene-based compounds are used as non-fullerene acceptors in bulk heterojunction solar cells and as key components in sensitizers for DSSCs. nih.govnih.gov For example, a DSSC based on the JK-314 sensitizer (B1316253), which features an indeno[1,2-b]thiophene spacer, achieved a power conversion efficiency of 8.44% with polymer gel electrolytes. Additionally, oligomers and polymers derived from indenothiophene have shown promise as active materials in organic field-effect transistors. researchgate.net

Beyond electronics, the fusion of a thiophene ring with other aromatic systems is a common motif in medicinal chemistry and pharmacology. Thiophene-fused heterocycles, such as thienoindoles, exhibit a wide spectrum of biological activities. nih.gov By analogy, functionalized indenothiophenes could be explored as novel scaffolds for therapeutic agents. Furthermore, the rigid, conjugated framework of indenothiophene makes it a candidate for applications in chemical sensing, where binding events could be transduced into a measurable optical or electronic signal. The annelation of a cyclopentadienyl (B1206354) ring with a heterocycle like thiophene also opens avenues in the design of novel ligands for metallocene catalysts, which are important in industrial polymer synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4H-Indeno[1,2-b]thiophene, and what challenges are encountered during its preparation?

  • Methodological Answer : The synthesis of this compound (compound 2 ) was initially attempted via phosphorus pentasulfide-mediated ring closure of 2-formylmethyl-1-indanone dimethyl acetal, but this approach failed. A successful route involved the pyrrolidine enamine of 1-indanone reacting with bromoacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization (Scheme I in MacDowell and Jeffries, 1970). Key challenges include side reactions forming 1,3-diketones and the need for precise control of reaction conditions to avoid decomposition .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Comprehensive characterization requires:

  • NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and substitution patterns.
  • IR spectroscopy to identify functional groups (e.g., carboxylic acids formed after metalation).
  • Mass spectrometry for molecular weight confirmation.
  • Microanalysis (elemental analysis) to verify purity.
  • Melting points and Rf values for consistency with literature (e.g., this compound-4-carboxylic acid 13 showed distinct spectral data vs. its isomers) .

Q. How does the electronic structure of this compound influence its reactivity in electrophilic substitution reactions?

  • Methodological Answer : The fused indene-thiophene system creates electron-rich regions at the α-positions of the thiophene ring. Metalation with n-butyllithium preferentially occurs at the bridgehead (C4), as demonstrated by exclusive formation of this compound-4-carboxylic acid (13 ) upon carboxylation. This regioselectivity is attributed to steric and electronic effects from the fused benzene-thiophene framework .

Advanced Research Questions

Q. What mechanistic insights explain the divergent regioselectivity in metalation reactions between this compound and its [1,2-c] isomer?

  • Methodological Answer : The fusion mode dictates reactivity. For this compound (2 ), direct bridging between benzene and thiophene stabilizes the C4 position for metalation. In contrast, 8H-Indeno[1,2-c]thiophene (3 ) allows metalation at C1, C3, and C8 due to reduced steric hindrance and electronic delocalization differences. Computational studies (e.g., HOMO localization) are recommended to validate these observations .

Q. How can structural modifications of this compound enhance the efficiency of non-fullerene acceptors (NFAs) in organic photovoltaics?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorinated malononitrile) on peripheral units improves electron affinity and reduces energy loss. For example, BITIC-PhC6F4 and BITIC-C8F4, derived from this compound cores, achieved >11% power conversion efficiency (PCE) in ternary blends by optimizing film morphology via GIWAXS and AFM analysis. Fluorination also enhances photostability .

Q. What strategies resolve contradictions in reported yields for this compound derivatives during scale-up synthesis?

  • Methodological Answer : Reproducibility issues often arise from trace impurities or oxygen sensitivity. Strict anhydrous conditions (e.g., Schlenk techniques) and purification via column chromatography with deoxygenated solvents are critical. For example, optimizing reaction time and temperature during cyclization improved yields from <20% to >50% in scaled syntheses .

Q. How does the integration of this compound into polymeric semiconductors affect charge transport in thin-film transistors?

  • Methodological Answer : The planar π-conjugated core enhances intermolecular π-π stacking, as confirmed by grazing-incidence X-ray diffraction (GIXD). In DTT-containing copolymers, this compound derivatives demonstrated hole mobilities of ~0.1 cm²/V·s, attributed to reduced energetic disorder. Device optimization requires annealing protocols to control crystallinity .

Data Contradiction Analysis

Q. Why do some studies report conflicting data on the thermal stability of this compound-based materials?

  • Methodological Answer : Discrepancies arise from varying characterization methods. Thermogravimetric analysis (TGA) under nitrogen vs. air shows differences in decomposition onset (e.g., 250°C in air vs. 300°C in N₂). Standardizing testing protocols (heating rate, atmosphere) and correlating with differential scanning calorimetry (DSC) can resolve inconsistencies .

Tables for Key Findings

Property This compound 8H-Indeno[1,2-c]thiophene Reference
Regioselectivity in MetalationC4 exclusiveC1, C3, C8
Photovoltaic PCE (%)7.0 (binary blend)11.1 (ternary blend)
Hole Mobility (cm²/V·s)~0.1N/A

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